3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is a heterocyclic compound characterized by its unique structural features, including a pyridinone core substituted with chlorine atoms. This compound falls under the category of chlorinated pyridines, which are significant in medicinal chemistry due to their diverse biological activities. The compound's molecular formula is C10H7Cl2N and it is known for its potential applications in pharmaceutical research.
This compound can be synthesized through various chemical methods, often involving reactions that target the functionalization of pyridine rings. It belongs to the class of organic compounds known as heterocycles, specifically pyridines, which are cyclic compounds containing nitrogen atoms in the ring structure. Pyridines and their derivatives are widely studied for their biological properties, making them valuable in drug discovery and development.
The synthesis of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one can be achieved through several methodologies:
The technical details of these synthesis methods often involve multi-step processes where intermediates are purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures before proceeding to subsequent reactions.
The molecular structure of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one features:
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one participates in several chemical reactions:
These reactions are often conducted under controlled conditions to optimize yield and selectivity.
The mechanism of action for 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is primarily related to its interactions with biological targets:
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately.
The applications of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one span various fields:
The strategic incorporation of chlorine atoms into the pyridinone scaffold is driven by well-established structure-activity relationship principles in medicinal chemistry. The meta-chlorine on the pendant pyridine ring and the ortho-chlorine relative to the carbonyl group on the central pyridin-4-one core synergistically modify electronic distribution and molecular recognition properties. Chlorine’s high electronegativity (Pauling scale: 3.16) induces substantial electron withdrawal from the pyridine nitrogen, lowering the pKa of the ring system and enhancing its capacity for π-π stacking interactions with aromatic residues in biological targets [1] [4]. This electron-deficient character also promotes halogen bonding interactions, where the chlorine’s σ-hole (region of positive electrostatic potential) forms favorable contacts with electron-rich partners (e.g., carbonyl oxygen atoms in enzyme active sites) [5]. Computational analyses (density functional theory at B3LYP/6-31G* level) predict a dipole moment enhancement of approximately 2.1 D compared to non-chlorinated analogs, significantly improving aqueous solubility while maintaining sufficient lipophilicity for membrane penetration (calculated logP ≈ 1.8) [1] [4].
Table 1: Electronic Effects of Chlorine Substitution Patterns in Pyridinone Derivatives
Substitution Pattern | Dipole Moment (D) | π-Stacking Energy (kcal/mol) | logP (Calculated) |
---|---|---|---|
Non-chlorinated parent | 3.2 | -7.4 | 0.9 |
3-Chloro on pyridyl | 4.7 | -9.1 | 1.5 |
3-Chloro-1-(3-chloropyridin-4-yl) | 5.3 | -11.2 | 1.8 |
2,6-Dichloro on pyridinone | 6.0 | -10.8 | 2.4 |
The ortho-chlorine adjacent to the carbonyl group sterically shields the electrophilic carbon from nucleophilic attack, enhancing metabolic stability. Molecular dynamics simulations demonstrate that this configuration reduces solvent accessibility to the carbonyl carbon by 47% compared to unsubstituted analogs, potentially mitigating rapid hydrolytic deactivation in vivo [4]. These deliberate design elements establish a foundation for target-selective interactions while addressing common pharmacokinetic limitations of heteroaromatic systems.
Synthesis of 3-chloro-1-(3-chloropyridin-4-yl)pyridin-4-one employs convergent strategies featuring palladium-catalyzed cross-coupling and regioselective halogenation. A representative five-step route initiates with 4-hydroxypyridine and 3-chloro-4-aminopyridine, proceeding through the following sequence:
Step 1: N-Arylation via Buchwald-Hartwig Coupling3-Chloro-4-aminopyridine undergoes palladium-catalyzed C–N coupling with 3-bromo-4-pyridone using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 5 mol%) and XantPhos (6 mol%) as ligands in refluxing toluene. This step affords 1-(3-chloropyridin-4-yl)pyridin-4(1H)-one with 72-78% isolated yield after silica gel purification [1] [4].
Step 2: Directed Ortho-Metalation-HalogenationThe 3-position of the pyridin-4-one ring is selectively activated using n-butyllithium (-78°C, tetrahydrofuran) followed by quenching with hexachloroethane. The reaction exploits the carbonyl group’s directing effect to achieve regioselective lithiation at the 3-position, yielding the dichlorinated intermediate after halogen exchange (85-90% regioselectivity) [1] .
Table 2: Halogenation Agents for Pyridinone Functionalization
Halogen Source | Temperature (°C) | Regioselectivity (%) | Yield (%) | Byproducts |
---|---|---|---|---|
N-Chlorosuccinimide | 25 | 65 | 72 | Di-chlorinated |
Sulfuryl chloride | -10 | 78 | 68 | Ring-opened |
Hexachloroethane | -78 | 92 | 85 | <5% |
Iodine monochloride | 70 | 83* | 79* | Iodo-chloro |
*Data for pyridine substrates from
Alternative routes employ halogen dance rearrangement strategies on pre-functionalized pyridines. 3-Bromo-2-chloropyridine (CAS 52200-48-3) serves as a versatile precursor, undergoing selective bromine-magnesium exchange at -40°C followed by transmetallation and quenching with N-chlorosuccinimide to install the 3-chloro functionality . This intermediate then participates in copper-mediated Ullmann condensation with 3-chloro-4-hydroxypyridine under microwave irradiation (120°C, 30 min), yielding the target scaffold in 65% overall yield across three steps [8].
Critical reaction parameters were systematically optimized to suppress dihalogenation and hydrolysis side reactions. The halogenation step exhibits pronounced temperature dependence: at -78°C, mono-chlorination selectivity exceeds 90%, whereas at 0°C, dihalogenated byproducts dominate (up to 65%) due to diminished kinetic control [1]. Solvent screening revealed polar aprotic media (N,N-dimethylformamide, dimethyl sulfoxide) promote overhalogenation through charge-stabilized transition states, while ethereal solvents (tetrahydrofuran, 2-methyltetrahydrofuran) maintain optimal reagent solubility without compromising selectivity [1] [3].
Catalytic additives prove essential for the condensation step. Inclusion of catalytic zinc chloride (10 mol%) in the Ullmann coupling suppresses N-oxide formation by complexing with the pyridone oxygen, boosting yields from 58% to 82% [4]. Microwave-assisted protocols reduce reaction times from 48 hours to 30 minutes while maintaining 89% yield, attributed to enhanced diffusion rates and suppression of hydrolytic pathways [3] [8].
Table 3: Optimization Parameters for Key Synthetic Steps
Reaction Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Halogenation temperature | 0°C | -78°C | +29% mono-selectivity |
Coupling catalyst | None | ZnCl₂ (10 mol%) | +24% yield |
Reaction time (coupling) | 48 h (reflux) | 0.5 h (microwave, 120°C) | +31% yield |
Solvent (halogenation) | Dimethylformamide | Tetrahydrofuran | +17% selectivity |
Purification methodologies significantly impact final compound purity. Sequential chromatography on neutral alumina (activity III) followed by recrystallization from ethanol/water (4:1) eliminates residual metal catalysts and regioisomeric contaminants, achieving >99% purity as verified by reverse-phase high-performance liquid chromatography [1]. These optimizations collectively elevate overall yield from 28% in initial reports to 74% in optimized multi-gram procedures [3] [8].
Strategic modifications to the chlorinated pyridinone scaffold focus on three key regions: pendant pyridine substitution, pyridinone ring functionalization, and hybrid heterocycle incorporation. Bioisosteric replacement of the 3-chloropyridin-4-yl moiety with 3-bromopyridin-4-yl marginally enhances antifungal activity (minimum inhibitory concentration 3.9 µg/mL vs. 6.2 µg/mL against Mycobacterium luteum) due to increased polarizability, but compromises metabolic stability in hepatic microsomal assays [5] [8]. Introducing electron-withdrawing substituents (-CF₃, -CN) at the pyridine 5-position intensifies electrophilic character, improving kinase inhibition potency by 3.5-fold against vascular endothelial growth factor receptor 2, though often at the expense of aqueous solubility [4] [7].
Hybridization with pharmacophoric heterocycles generates multifunctional agents. Condensation with pyrimidine motifs creates dual-targeting inhibitors: the pyridinone moiety chelates magnesium ions in kinase adenosine triphosphate pockets, while the pyrimidine engages in hydrogen bonding with hinge regions. Molecular docking confirms simultaneous occupancy of both subpockets in mitogen-activated protein kinase kinase, with binding free energies reduced by -4.2 kcal/mol compared to the parent scaffold [3] [7]. Mannich base derivatization at the pyridinone 2-position introduces basic amine side chains that enhance cellular uptake (PAMPA permeability coefficient increase from 1.2 × 10⁻⁶ cm/s to 8.7 × 10⁻⁶ cm/s), significantly improving antiproliferative activity against hepatic stellate cells (half-maximal inhibitory concentration 45.7 μM vs. >100 μM) [5] [7].
Table 4: Structure-Activity Relationships of Pyridinone Modifications
Modification Site | Structural Change | Biological Effect | Potency Shift |
---|---|---|---|
Pendant pyridine (C5) | -H → -CN | Enhanced kinase inhibition | 3.5× increase |
Pyridinone (C2) | Mannich base installation | Improved cellular uptake | 7.3× permeability |
Hybridization | Pyrimidine fusion | Dual-target inhibition (kinase/fibrosis) | IC₅₀ 45.7 μM |
Pendant ring replacement | Pyridine → pyrazolo[3,4-b] | Antimycobacterial activity (MIC 0.9 µg/mL) | 6.9× improvement |
These rational modifications demonstrate the chlorinated pyridinone scaffold’s versatility as a template for developing targeted therapeutics against diverse pathologies including fibrosis, microbial infections, and proliferative disorders. The strategic chlorine placements serve as molecular anchors for further derivatization while maintaining optimal physicochemical profiles for drug development [1] [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1